molecular formula C20H14O B1294927 Di-2-naphthyl ether CAS No. 613-80-9

Di-2-naphthyl ether

Cat. No. B1294927
CAS RN: 613-80-9
M. Wt: 270.3 g/mol
InChI Key: DZRLNYVDCIYXPG-UHFFFAOYSA-N
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Description

Di-2-naphthyl ether (DNE) is an ether derived from di-2-naphthol, an aromatic hydrocarbon. It is a colorless, highly viscous liquid with a characteristic odor. DNE is a versatile chemical compound that has a wide range of applications in the scientific and industrial fields. It is used as a solvent, a reagent, and in the synthesis of other compounds. Its unique properties make it suitable for a variety of applications, including laboratory experiments and research.

properties

IUPAC Name

2-naphthalen-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRLNYVDCIYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210205
Record name Di-2-naphthyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-2-naphthyl ether

CAS RN

613-80-9
Record name 2-Naphthyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-2-naphthyl ether
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Record name Di-2-naphthyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-2-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Di-2-naphthyl ether serves as a model compound for studying the cleavage of ether bonds found in coal. [, ] This is important because breaking these bonds is crucial for converting coal into cleaner and more valuable fuels and chemicals.

ANone: Research indicates that di-2-naphthyl ether is relatively stable at high temperatures. In a study using tetralin as a solvent at 450°C, it decomposed slowly. [] This stability presents challenges for efficiently breaking down ether linkages in coal.

ANone: Yes, several factors can promote the decomposition of di-2-naphthyl ether.

  • Catalysts: The presence of phenolic compounds, particularly in combination with polyalkoxyaromatic molecules, significantly enhances the catalytic cleavage of di-2-naphthyl ether in tetralin at 450°C. This suggests a synergistic effect between these two types of compounds. []
  • Molybdenum disulfide catalysts: Studies demonstrate that molybdenum disulfide catalysts derived from ammonium tetrathiomolybdate, especially when water is added during the reaction, significantly improve the conversion of di-2-naphthyl ether at temperatures between 350-425°C under hydrogen pressure. []

ANone: Yes, di-2-naphthyl ether exhibits intramolecular photoassociation. Upon excitation, it forms an intramolecular triplet excimer, a short-lived species where two parts of the same molecule temporarily associate in an excited state. [] This phenomenon has implications for understanding energy transfer processes within molecules.

ANone: The molecular formula of di-2-naphthyl ether is C20H14O. Its molecular weight is 282.32 g/mol.

ANone: Di-2-naphthyl ether can be used as a monomer to create conducting polymers. Through electropolymerization in boron trifluoride diethyl etherate, poly(2,2′-dinaphthyl ether) films with good electroactivity and thermal stability can be produced. [] These properties make them potentially suitable for applications in organic electronics.

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